![molecular formula C22H33NO4S B15007021 N-[2-(Adamantan-1-YL)ethyl]-2-ethoxy-5-(methoxymethyl)benzene-1-sulfonamide](/img/structure/B15007021.png)
N-[2-(Adamantan-1-YL)ethyl]-2-ethoxy-5-(methoxymethyl)benzene-1-sulfonamide
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Overview
Description
N-[2-(Adamantan-1-YL)ethyl]-2-ethoxy-5-(methoxymethyl)benzene-1-sulfonamide is a complex organic compound that features an adamantane moiety, a benzene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Adamantan-1-YL)ethyl]-2-ethoxy-5-(methoxymethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with ethyl bromide to form 1-bromo-2-(adamantan-1-yl)ethane. This intermediate is then reacted with 2-ethoxy-5-(methoxymethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Adamantan-1-YL)ethyl]-2-ethoxy-5-(methoxymethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[2-(Adamantan-1-YL)ethyl]-2-ethoxy-5-(methoxymethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[2-(Adamantan-1-YL)ethyl]-2-ethoxy-5-(methoxymethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Adamantan-1-yl)-N-[1-(adamantan-1-yl)ethyl]acetamide
- Adamantan-1-yl acrylate
- N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide
Uniqueness
N-[2-(Adamantan-1-YL)ethyl]-2-ethoxy-5-(methoxymethyl)benzene-1-sulfonamide is unique due to its combination of an adamantane moiety with a sulfonamide group, which imparts both rigidity and reactivity. This structural uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C22H33NO4S |
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Molecular Weight |
407.6 g/mol |
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2-ethoxy-5-(methoxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C22H33NO4S/c1-3-27-20-5-4-16(15-26-2)11-21(20)28(24,25)23-7-6-22-12-17-8-18(13-22)10-19(9-17)14-22/h4-5,11,17-19,23H,3,6-10,12-15H2,1-2H3 |
InChI Key |
KNBCPOWBSPMIIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)COC)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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